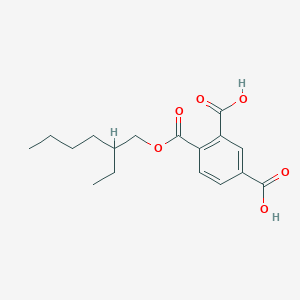
1(or 2)-(2-Ethylhexyl) trimellitate
Cat. No. B047782
Key on ui cas rn:
61137-09-5
M. Wt: 322.4 g/mol
InChI Key: BPAVWKYYIPGEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04822829
Procedure details


193 g (1 mol) of trimellitic acid anhydride and 234 g (1.8 mol) of 2-ethylhexanol plus 0.2 g of octylene glycol titanate were placed in a one-liter round flask. The mixture was heated to 150° C. with stirring and the introduction of nitrogen gas, and the splitting off of water begins. Within 4 hours the temperature is raised to 220° C., the distillate is separated by means of a Vigreux column, the top temperature amounts to 100° to 105° C. The bath temperature is maintained until the top temperature falls below 80° C. The product has an acid number of 150±10 mg KOH/g. 1.7 mol of 2-ethylhexanol per mol of trimellitic acid is contained in the product.




Name
octylene glycol titanate
Quantity
0.2 g
Type
catalyst
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]2[C:10]([O:12][C:13](=[O:14])[C:3]=2[CH:2]=1)=[O:11].[CH2:15]([CH:17]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:18][OH:19])[CH3:16].C(O)(=O)C1C(=CC(=CC=1)C(O)=O)C(O)=O>C(CCCO)CCCCO.O[Ti]=O.O>[CH2:15]([CH:17]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:18][O:19][C:13](=[O:14])[C:3]1[C:4](=[CH:5][C:6](=[CH:1][CH:2]=1)[C:7]([OH:9])=[O:8])[C:10]([OH:12])=[O:11])[CH3:16] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
193 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O
|
Step Two
|
Name
|
|
|
Quantity
|
234 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CO)CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
1.7 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CO)CCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Step Five
|
Name
|
octylene glycol titanate
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(CCCCO)CCCO.O[Ti]=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Within 4 hours the temperature is raised to 220° C.
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the distillate is separated by means of a Vigreux column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
amounts to 100° to 105° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The bath temperature is maintained until the top temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
falls below 80° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C(COC(C=1C(C(=O)O)=CC(C(=O)O)=CC1)=O)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
